molecular formula C43H65FN6O10 B1681048 索利妥霉素 CAS No. 760981-83-7

索利妥霉素

货号 B1681048
CAS 编号: 760981-83-7
分子量: 845 g/mol
InChI 键: IXXFZUPTQVDPPK-QIFQIIIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solithromycin is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections . It exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .


Synthesis Analysis

The synthesis of Solithromycin has been studied in detail. Potential causes for the formation of synthetic impurities that are present in Solithromycin during laboratory development have been identified . The synthetic methods are preferred due to the commercial availability of raw materials and better yield .


Molecular Structure Analysis

Solithromycin has several structural modifications which increase its ribosomal binding and reduce its propensity to known macrolide resistance mechanisms . It has three distinct ribosomal binding sites .


Chemical Reactions Analysis

Solithromycin is a novel macrolide–ketolide with unique properties that confer activity against key community-acquired bacterial pneumonia (CABP) pathogens, including drug-resistant isolates . Concerns related to hepatotoxicity have put solithromycin’s ultimate approval and marketing in doubt .


Physical And Chemical Properties Analysis

Solithromycin has a molecular formula of C43H65FN6O10 and a molecular weight of 845.01 .

科学研究应用

1. Prevention and Treatment of Bacterial Infections in Pregnancy

  • Summary of Application : Solithromycin has been identified as a potent and placenta-permeable macrolide antibiotic that can be used for the prevention and treatment of bacterial infections during pregnancy . It is particularly effective against intrauterine infection-inflammation, a major cause of early preterm birth and subsequent neonatal mortality and morbidity .
  • Methods of Application : The antibiotic can be administered prophylactically to women at high risk for preterm delivery, or to women with diagnosed intrauterine infection, prelabor rupture of membranes, or in suspected preterm labor .

2. Treatment of Community-Acquired Bacterial Pneumonia (CABP)

  • Summary of Application : Solithromycin is a novel ketolide antibiotic developed for the treatment of CABP . It has a broad range of activity against intracellular organisms, including those displaying macrolide resistance .
  • Methods of Application : Solithromycin can be administered orally or intravenously . The typical treatment duration is 5-7 days .

3. Treatment of Staphylococcus Aureus Infections

  • Summary of Application : Solithromycin has shown potent antibacterial effects against commonly-isolated gram-positive strains, including Staphylococcus aureus .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : While Solithromycin has demonstrated effectiveness against Staphylococcus aureus, strains with higher Solithromycin MIC (Minimum Inhibitory Concentration) have emerged, the mechanism of which is unknown .

4. Treatment of Gonorrhea

  • Summary of Application : Solithromycin is being evaluated for its utility in treating gonorrhea . Gonorrhea is a sexually transmitted infection caused by the bacterium Neisseria gonorrhoeae, and there is an increasing prevalence of antibiotic-resistant strains.
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The effectiveness of Solithromycin against gonorrhea is still under investigation .

5. Treatment of Salmonella Infections

  • Summary of Application : Solithromycin has shown potential in treating infections caused by various Salmonella species .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : While Solithromycin has demonstrated effectiveness against Salmonella, more studies are needed to ascertain its true potential .

6. Treatment of Macrolide-Resistant Strains

  • Summary of Application : Solithromycin exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : Solithromycin’s effectiveness against macrolide-resistant strains is promising, but more research is needed to confirm these findings .

7. Treatment of Ureaplasma Infections

  • Summary of Application : Solithromycin has shown potential in treating infections caused by Ureaplasma species .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : While Solithromycin has demonstrated effectiveness against Ureaplasma, more studies are needed to ascertain its true potential .

8. Treatment of Mycoplasma Infections

  • Summary of Application : Solithromycin has shown potential in treating infections caused by Mycoplasma species .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : While Solithromycin has demonstrated effectiveness against Mycoplasma, more studies are needed to ascertain its true potential .

9. Treatment of Legionella Infections

  • Summary of Application : Solithromycin has shown potential in treating infections caused by Legionella species .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : While Solithromycin has demonstrated effectiveness against Legionella, more studies are needed to ascertain its true potential .

属性

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028410
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solithromycin

CAS RN

760981-83-7
Record name Solithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760981-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solithromycin
Reactant of Route 2
Solithromycin
Reactant of Route 3
Solithromycin
Reactant of Route 4
Solithromycin
Reactant of Route 5
Solithromycin
Reactant of Route 6
Solithromycin

Citations

For This Compound
1,880
Citations
P Fernandes, E Martens, D Bertrand… - Bioorganic & medicinal …, 2016 - Elsevier
… 3 trials which demonstrated that oral and IV solithromycin is well tolerated and non-inferior … (one for oral solithromycin and one for IV solithromycin) for the use of solithromycin in the …
Number of citations: 77 www.sciencedirect.com
P Fernandes, D Pereira, B Jamieson… - Drugs of the Future, 2011 - access.portico.org
… , solithromycin does not significantly inhibit nicotinic acetylcholine receptors. Solithromycin has … Solithromycin has been well tolerated in phase I studies, with high plasma, tissue and …
Number of citations: 28 access.portico.org
GG Zhanel, E Hartel, H Adam, S Zelenitsky, MA Zhanel… - Drugs, 2016 - Springer
… As the focus of this paper is the role of solithromycin in CABP, it is not the purpose of this paper to discuss other potential roles for solithromycin such as for the treatment of sexually …
Number of citations: 44 link.springer.com
MJ Buege, JE Brown, SL Aitken - American Journal of Health …, 2017 - academic.oup.com
… Nearly one third of patients receiving iv solithromycin experienced infusion-site reactions. … receiving oral solithromycin, more patients receiving iv-to-oral solithromycin experienced …
Number of citations: 27 academic.oup.com
DJ Farrell, RK Flamm, HS Sader… - Antimicrobial agents and …, 2016 - Am Soc Microbiol
… Solithromycin was very active against beta-hemolytic … In conclusion, solithromycin demonstrated potent activity against … of solithromycin for the treatment of this important indication. …
Number of citations: 38 journals.asm.org
Y Kobayashi, H Wada, C Rossios, D Takagi… - … of Pharmacology and …, 2013 - ASPET
… Here we found that a novel macrolide/fluoroketolide solithromycin (CEM-101) showed superior anti-inflammatory effects to macrolides in current clinical use. The effects of solithromycin …
Number of citations: 120 jpet.aspetjournals.org
DJ Farrell, M Castanheira, HS Sader, RN Jones - Journal of Infection, 2010 - Elsevier
… The objective of this study was to assess the activity of solithromycin and … displayed solithromycin MIC values at ≤0.5 mg/L, and 100% were inhibited at an MIC of 1 mg/L. Solithromycin …
Number of citations: 56 www.sciencedirect.com
CM Barrera, A Mykietiuk, H Metev, MF Nitu… - The Lancet Infectious …, 2016 - thelancet.com
… safety of solithromycin, … Solithromycin was non-inferior to moxifloxacin in achievement of early clinical response: 333 (78·2%) patients had an early clinical response in the solithromycin …
Number of citations: 104 www.thelancet.com
SD Putnam, HS Sader, DJ Farrell… - International journal of …, 2011 - Elsevier
… In this study, solithromycin and comparator antimicrobials were tested … Solithromycin was active against S. aureus [minimum … Solithromycin was more potent against meticillin (oxacillin)-…
Number of citations: 62 www.sciencedirect.com
JG Still, J Schranz, TP Degenhardt… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… In the multiple-dose study, after 7 days, the mean maximum measured plasma solithromycin … of solithromycin were observed after 7 days of dosing. All dose regimens of solithromycin …
Number of citations: 71 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。